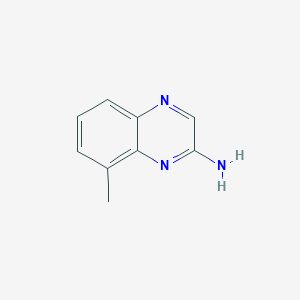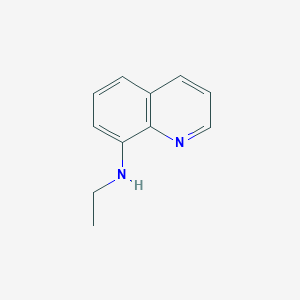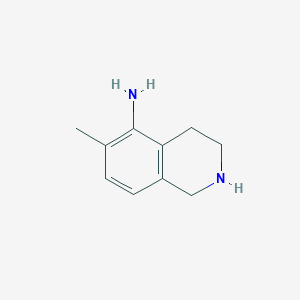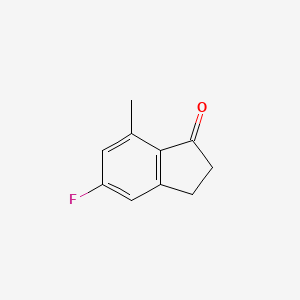
6-Ethylnaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethylnaphthalen-1-ol is an organic compound belonging to the naphthalene family It consists of a naphthalene ring substituted with an ethyl group at the sixth position and a hydroxyl group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylnaphthalen-1-ol typically involves the alkylation of naphthalene followed by hydroxylation. One common method is the Friedel-Crafts alkylation of naphthalene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 6-ethylnaphthalene is then subjected to hydroxylation using reagents like hydrogen peroxide or a hydroxylating agent under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Ethylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 6-ethylnaphthalene using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed:
Oxidation: 6-Ethylnaphthalen-1-one or 6-Ethylnaphthalen-1-al.
Reduction: 6-Ethylnaphthalene.
Substitution: 6-Ethylnaphthalen-1-yl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
6-Ethylnaphthalen-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and fragrances.
Wirkmechanismus
The mechanism of action of 6-Ethylnaphthalen-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
6-Methylnaphthalen-1-ol: Similar structure with a methyl group instead of an ethyl group.
1-Naphthol: Lacks the ethyl substitution, only has a hydroxyl group on the naphthalene ring.
2-Naphthol: Hydroxyl group positioned at the second carbon of the naphthalene ring.
Uniqueness: 6-Ethylnaphthalen-1-ol is unique due to the presence of both an ethyl group and a hydroxyl group on the naphthalene ring, which imparts distinct chemical and physical properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in its analogs.
Eigenschaften
Molekularformel |
C12H12O |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
6-ethylnaphthalen-1-ol |
InChI |
InChI=1S/C12H12O/c1-2-9-6-7-11-10(8-9)4-3-5-12(11)13/h3-8,13H,2H2,1H3 |
InChI-Schlüssel |
NQBMFLCJBMYYCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)C(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol](/img/structure/B11917254.png)






![5-Methoxyimidazo[1,2-a]pyridin-3-amine](/img/structure/B11917291.png)
![2H-Pyrrolo[2,3-G]benzoxazole](/img/structure/B11917297.png)

![3aH-Cyclopenta[b]quinoxaline](/img/structure/B11917321.png)
![6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11917336.png)
